2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15568219
InChI: InChI=1S/C19H23NO4S2/c1-14-5-6-17(10-15(14)2)24-12-19(21)20(11-18-4-3-8-25-18)16-7-9-26(22,23)13-16/h3-6,8,10,16H,7,9,11-13H2,1-2H3
SMILES:
Molecular Formula: C19H23NO4S2
Molecular Weight: 393.5 g/mol

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15568219

Molecular Formula: C19H23NO4S2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide -

Specification

Molecular Formula C19H23NO4S2
Molecular Weight 393.5 g/mol
IUPAC Name 2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H23NO4S2/c1-14-5-6-17(10-15(14)2)24-12-19(21)20(11-18-4-3-8-25-18)16-7-9-26(22,23)13-16/h3-6,8,10,16H,7,9,11-13H2,1-2H3
Standard InChI Key ACMDZDGXADWBNV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C

Introduction

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a unique combination of functional groups, including a dimethylphenoxy group, a tetrahydrothiophene moiety with a sulfone functional group, and a thiophenylmethyl acetamide. This compound has a molecular weight of approximately 364.5 g/mol and exhibits potential applications in medicinal chemistry due to its structural complexity and the presence of various functional groups that may interact with biological targets.

Structural Features and Synthesis

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves multiple synthetic steps, typically requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents include bases for deprotonation and acylating agents such as acetic anhydride or acetyl chloride.

Synthesis Steps:

  • Preparation of Intermediates: This involves the synthesis of key intermediates such as the tetrahydrothiophene derivative and the thiophen-2-ylmethylamine.

  • Coupling Reactions: The intermediates are then coupled using appropriate coupling reagents to form the final compound.

  • Purification: The final product is purified using techniques such as chromatography.

Potential Biological Activities

Preliminary studies suggest that this compound may exhibit biological activities, including anti-inflammatory and analgesic properties. The presence of thiophene and phenoxy groups may enhance its interaction with biological receptors, potentially modulating pathways involved in pain and inflammation.

Potential Mechanisms:

  • Enzyme Inhibition: Interaction with enzymes involved in inflammatory pathways.

  • Receptor Modulation: Binding to receptors that modulate pain perception.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide. These include:

Compound NameMolecular FormulaKey Features
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamideNot specifiedContains a chloro substituent; potential for enhanced biological activity due to halogen effects.
2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamideNot specifiedIncorporates benzofuran moiety; different pharmacological profile due to structural variations.
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochlorideNot specifiedFeatures a piperidine ring; may exhibit different biological activities compared to acetamide derivatives.

Research Findings and Future Directions

Interaction studies involving this compound may focus on its binding affinity to specific biological targets such as enzymes or receptors involved in inflammatory pathways. Techniques such as molecular docking simulations and in vitro assays could provide insights into its mechanism of action and efficacy.

Future research should aim to elucidate the compound's potential applications in medicinal chemistry, particularly in the areas of pain management and inflammation. Experimental studies would be necessary to fully understand its mechanisms of action and potential therapeutic benefits.

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